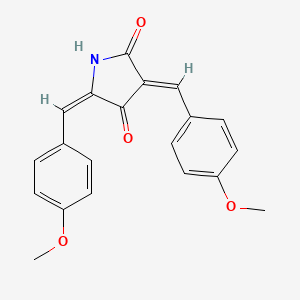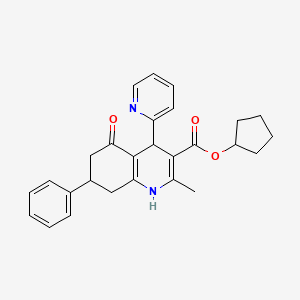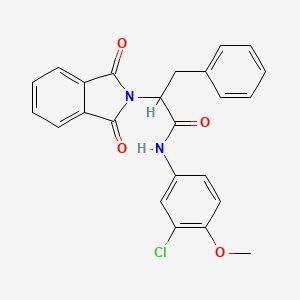![molecular formula C13H17ClN2O4S B4982901 2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide, commonly known as CPCCOEt, is a chemical compound that belongs to the family of acetamides. It has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. CPCCOEt is known to interact with metabotropic glutamate receptors, which are a class of G protein-coupled receptors that play a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
CPCCOEt is known to interact with metabotropic glutamate receptors, which are a class of G protein-coupled receptors that play a crucial role in regulating synaptic transmission and plasticity in the central nervous system. CPCCOEt is a selective antagonist of the mGluR1 subtype of metabotropic glutamate receptors. By blocking the activity of mGluR1, CPCCOEt modulates the function of glutamatergic synapses and reduces the release of excitatory neurotransmitters such as glutamate.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects depending on the target tissue and cell type. In the central nervous system, CPCCOEt has been shown to modulate synaptic transmission and plasticity by reducing the release of glutamate and modulating the function of metabotropic glutamate receptors. In cancer cells, CPCCOEt has been shown to induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. In immune cells, CPCCOEt has been shown to modulate the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
CPCCOEt has several advantages and limitations for lab experiments. One of the advantages of CPCCOEt is its selectivity for the mGluR1 subtype of metabotropic glutamate receptors, which allows for the specific modulation of glutamatergic synapses. Another advantage of CPCCOEt is its ability to cross the blood-brain barrier, which allows for its potential therapeutic applications in the central nervous system. However, CPCCOEt has several limitations such as its low solubility in water, which can limit its bioavailability and efficacy. CPCCOEt is also known to have a short half-life in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
CPCCOEt has several potential future directions for research. One potential direction is the development of more potent and selective analogs of CPCCOEt that can overcome its limitations such as low solubility and short half-life. Another potential direction is the investigation of the potential therapeutic applications of CPCCOEt in various diseases such as neurodegenerative diseases, cancer, and inflammatory diseases. CPCCOEt has the potential to be a promising therapeutic agent in these fields, and further research is needed to fully explore its potential.
Synthesemethoden
CPCCOEt can be synthesized using a multi-step procedure starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2-nitrophenol with cyclopentylamine to form 2-(4-chloro-2-nitrophenoxy)-N-cyclopentylacetamide. This intermediate is then reduced using hydrogen gas in the presence of palladium on carbon catalyst to form 2-(4-chloro-2-aminophenoxy)-N-cyclopentylacetamide. Finally, this compound is treated with sodium sulfite to form the desired product, CPCCOEt.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, CPCCOEt has been shown to modulate the function of metabotropic glutamate receptors, which play a crucial role in regulating synaptic transmission and plasticity in the central nervous system. CPCCOEt has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In cancer research, CPCCOEt has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CPCCOEt has been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis.
In immunology, CPCCOEt has been shown to modulate the function of immune cells such as T cells and macrophages. CPCCOEt has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a crucial role in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-sulfamoylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-9-5-6-11(12(7-9)21(15,18)19)20-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGGLULPWBNDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)

![ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4982843.png)

![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)

![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)
